molecular formula C7H6N2O B494247 5-Amino-2-hydroxybenzonitrile CAS No. 87029-84-3

5-Amino-2-hydroxybenzonitrile

Cat. No. B494247
CAS RN: 87029-84-3
M. Wt: 134.14g/mol
InChI Key: CKAOIPFLGXRQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-hydroxybenzonitrile is a chemical compound with the empirical formula C7H6N2O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of this compound is 134.135 . The SMILES string representation of its structure is N#CC1=C(O)C=CC(N)=C1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 134.135 . It has a density of 1.3±0.1 g/cm3, a boiling point of 376.2±32.0 °C at 760 mmHg, and a flash point of 181.3±25.1 °C . It has a molar refractivity of 36.5±0.4 cm3 .

Scientific Research Applications

  • Selective Serotonin 2A Receptor Agonist : A derivative of 5-Amino-2-hydroxybenzonitrile, 25CN-NBOH, is a potent and selective agonist for the serotonin 2A receptor (5-HT2AR). This compound has found extensive use in pharmacological research, particularly in in vitro, ex vivo, and in vivo studies of 5-HT2AR signaling in animal models (Rørsted et al., 2021).

  • Corrosion Inhibition : 2-Aminobenzene-1,3-dicarbonitriles derivatives, closely related to this compound, have been investigated as corrosion inhibitors for metals like mild steel and aluminum in acidic and alkaline environments. These derivatives demonstrated significant inhibition efficiency, suggesting their potential as green corrosion inhibitors (Verma et al., 2015).

  • Herbicide Resistance in Transgenic Plants : The gene encoding a specific nitrilase that converts bromoxynil, a compound structurally related to this compound, to its primary metabolite, was used to confer resistance to bromoxynil in transgenic tobacco plants. This represents a successful approach to obtain herbicide resistance by introducing a catabolic detoxification gene in plants (Stalker et al., 1988).

  • Cancer Cell Inhibition : A family of compounds including derivatives of 4-aminobenzonitrile, structurally similar to this compound, showed strong activity against colorectal and triple-negative breast cancer cells. These compounds demonstrated potential in inhibiting cell proliferation and inducing apoptosis (Pilon et al., 2020).

  • Root Growth Inhibitors : Derivatives of 4-hydroxybenzonitrile, similar to this compound, have been investigated for their herbicidal properties and their effects on root growth in plants. Such studies help in understanding the mode of action and metabolism of these compounds in different plant species (Wain, 1977).

  • Biological Evaluation of Compounds : Studies on the synthesis and biological evaluation of various derivatives of 2-aminobenzonitrile, similar to this compound, have been conducted. These studies involve characterizing new compounds and assessing their potential biological activities, including antimicrobial and antioxidant properties (Govindharaju et al., 2019).

  • Novel Synthesis Techniques : Research has been conducted on novel synthesis methods for derivatives of 4-hydroxybenzonitrile, akin to this compound. Such studies contribute to the development of efficient and scalable synthesis processes for these compounds (Müller & Pfleiderer, 1978).

Safety and Hazards

5-Amino-2-hydroxybenzonitrile is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

5-amino-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-5-3-6(9)1-2-7(5)10/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAOIPFLGXRQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40986970
Record name 5-Amino-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40986970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67608-58-6
Record name 5-Amino-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40986970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.50 g (27.00 mmol) of 2-hydroxy-5-nitro-benzonitrile was added to a suspension of 0.45 g Pd/C (10%) in 45 mL EtOAc and the mixture was hydrogenated for 1.5 hours under 3 bar H2atmosphere. The catalyst was filtered off and the residue dried i. vac.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0.45 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-hydroxybenzonitrile
Reactant of Route 2
5-Amino-2-hydroxybenzonitrile
Reactant of Route 3
5-Amino-2-hydroxybenzonitrile
Reactant of Route 4
5-Amino-2-hydroxybenzonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-2-hydroxybenzonitrile
Reactant of Route 6
Reactant of Route 6
5-Amino-2-hydroxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.